molecular formula C22H34FN3O2 B11349527 N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide

Cat. No.: B11349527
M. Wt: 391.5 g/mol
InChI Key: RJKCWJULSPGJHM-UHFFFAOYSA-N
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Description

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a piperazine ring, a cyclohexyl group, and a fluorophenoxy moiety. Its chemical properties make it a subject of interest for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with an appropriate alkyl halide.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile.

    Fluorophenoxy Group Attachment: The fluorophenoxy group is attached through a nucleophilic substitution reaction, where a fluorophenol reacts with an appropriate leaving group.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve the desired purity levels.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) as a solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C22H34FN3O2

Molecular Weight

391.5 g/mol

IUPAC Name

N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]-2-(4-fluorophenoxy)propanamide

InChI

InChI=1S/C22H34FN3O2/c1-3-25-13-15-26(16-14-25)22(11-5-4-6-12-22)17-24-21(27)18(2)28-20-9-7-19(23)8-10-20/h7-10,18H,3-6,11-17H2,1-2H3,(H,24,27)

InChI Key

RJKCWJULSPGJHM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2(CCCCC2)CNC(=O)C(C)OC3=CC=C(C=C3)F

Origin of Product

United States

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